molecular formula C28H23N3O3S2 B2878047 N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 477567-17-2

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2878047
CAS No.: 477567-17-2
M. Wt: 513.63
InChI Key: IBEBDCRHJUCVPU-ZIADKAODSA-N
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Description

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a naphthothiazole moiety with a tetrahydroisoquinoline-sulfonyl group, making it a subject of interest for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the tetrahydroisoquinoline-sulfonyl group. Key steps include:

    Formation of the Naphthothiazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydroisoquinoline-Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

    (3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and material science.

Uniqueness

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide stands out due to its unique combination of a naphthothiazole core and a tetrahydroisoquinoline-sulfonyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S2/c1-30-26-24-9-5-4-7-20(24)12-15-25(26)35-28(30)29-27(32)21-10-13-23(14-11-21)36(33,34)31-17-16-19-6-2-3-8-22(19)18-31/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEBDCRHJUCVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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